molecular formula 2C5H5.H4Ti B074037 Dicyclopentadienyltitanium CAS No. 1271-29-0

Dicyclopentadienyltitanium

Cat. No.: B074037
CAS No.: 1271-29-0
M. Wt: 178.05 g/mol
InChI Key: PESYEWKSBIWTAK-UHFFFAOYSA-N
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Description

Dicyclopentadienyltitanium, also known as bis(cyclopentadienyl)titanium, is an organometallic compound with the formula (C₅H₅)₂Ti. It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl anions (C₅H₅⁻) bound to a central titanium atom. This compound is notable for its applications in catalysis, polymerization, and as a precursor to other titanium-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentadienyltitanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{NaCl} ] The resulting this compound dichloride can be further reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming titanium dioxide (TiO₂) and other titanium oxides.

    Reduction: It can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide (H₂O₂) under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Titanium dioxide (TiO₂).

    Reduction: Lower oxidation state titanium compounds.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Dicyclopentadienyltitanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

    Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials and drug delivery systems.

    Medicine: this compound derivatives are being investigated for their potential anticancer properties.

    Industry: It is used in the production of high-performance materials, including ceramics and coatings.

Mechanism of Action

The mechanism by which dicyclopentadienyltitanium exerts its effects is primarily through its ability to coordinate with other molecules and catalyze reactions. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as polymerization or oxidation reactions.

Comparison with Similar Compounds

    Dicyclopentadienylzirconium: Similar in structure but with zirconium as the central metal.

    Dicyclopentadienylhafnium: Similar in structure but with hafnium as the central metal.

    Titanocene Dichloride: A closely related compound with two chloride ligands instead of cyclopentadienyl ligands.

Uniqueness: Dicyclopentadienyltitanium is unique due to its specific catalytic properties and stability. Compared to its zirconium and hafnium analogs, it often exhibits different reactivity and selectivity in catalytic processes. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in both academic and industrial research.

Properties

IUPAC Name

cyclopenta-1,3-diene;titanium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESYEWKSBIWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925780
Record name Titanium(2+) dicyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271-29-0
Record name Titanocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium(2+) dicyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General Note: The reaction was run in such a way as to minimize exposure to light. Reactions were run under a layer of foil to block light and the lab lights were turned off while manipulating the reaction mixtures. To a suspension of titanocenedichloride (4.33 g, 17 mmol) in toluene (141 mL) at 0° C. was added methyllithium (1.6M in diethyl ether, 26.5 mL, 42.5 mmol) dropwise. The reaction was stirred at 0° C. for 1 h. The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution. The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C. prior to separation of the layers. The heterogeneous mixture was filtered through a course frit and added to the sep funnel. The layers were separated and the organic layer dried over magnesium sulfate. The solution was filtered and treated with (1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate (3.5 g, 5.7 mmol) and N-cyclohexyl-N-methylcyclohexanamine (0.61 mL, 2.8 mmol) and the mixture concentrated to ˜⅓ its volume. The bath temperature was maintained at 30° C. while reaction mixture was being concentrated. The reaction flask was flushed with a stream of nitrogen and fitted with a reflux condenser (which had also been flushed with a stream of nitrogen for some time) and the resulting solution was placed in an oil bath preheated to 80° C. The bath temperature was set to 80° C. and stirred at that temperature (start=11 AM). After 9 h, heating was discontinued and the reaction allowed to stir at room temperature overnight. The reaction was concentrated to remove ˜½ of the toluene. The reaction was diluted with 100 mL of hexanes to precipitate some of the titanocenes with stirring. To decompose the remaining titanocene, silica gel (10 g) was added as a solid with vigorous stirring to the suspension at 0° C. The ice bath was removed and stirring continued for 15 min. The resulting suspension was filtered and the resulting pad washed with 25% ethyl acetate/n-hexane. The mother liquor was concentrated and loaded onto a silica gel column (10% ethyl acetate/n-hexane). After several volumes at 10%, the gradient was ramped to 25% ethyl acetate/n-hexane to give the product with significant levels of titanocene byproducts by TLC. All of the fractions that contained product were concentrated and repurified by column chromatography (10% ethyl acetate/n-hexane→25% ethyl acetate/n-hexane) to give 3.06 g (88%) as a very faint yellow solid. 1H-NMR (CDCl3, 500 MHz) δ 8.05 (s, 1H), 7.58 (d, J=1.8 Hz, 1H), 7.44 (dd, J=8.9, 5.5 Hz, 2H), 7.33 (d, J=1.8 Hz, 1H), 7.10 (dd, J=8.9, 8.5 Hz, 2H), 5.95 (d, J=2.1 Hz, 1H), 5.69 (s, 2H), 4.59 (d, J=2.1 Hz, 1H), 3.83 (s, 2H), 3.80 (bs, 2H), 3.64 (t, J=8.6 Hz, 2H), 3.10 (m, 2H), 2.31 (m, 2H), 1.99 (m, 2H), 1.45 (s, 9H), 0.93 (t, J=8.2 Hz, 2H), −0.04 (s, 9H); 13C NMR (126 MHz, CDCl3) δ ppm 161.6 (d, J=246 Hz), 155.0, 144.3, 138.21, 138.19, 128.9 (d, J=8.6 Hz), 127.8, 126.9, 124.7, 123.6, 122.4, 119.2, 115.5 (d, J=20 Hz), 90.0, 82.0, 79.6, 75.8, 67.8, 41.1, 40.2 (br), 32.5, 28.6, 17.9, −1.4. Mass spec.: 616.36 (MH)+.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Name
(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0.61 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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